molecular formula C10H20LiO7P2 B12301419 Diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)- CAS No. 21141-43-5

Diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)-

Cat. No.: B12301419
CAS No.: 21141-43-5
M. Wt: 321.2 g/mol
InChI Key: NYEAVIXZCGHBRD-HCUGZAAXSA-N
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Description

Diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)- is a chemical compound with a complex structure It is a derivative of diphosphoric acid, where one of the hydrogen atoms is replaced by a 3,7-dimethyl-2,6-octadienyl group, and the resulting ester is neutralized with lithium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)- typically involves the esterification of diphosphoric acid with 3,7-dimethyl-2,6-octadienol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The resulting ester is then neutralized with lithium hydroxide to form the lithium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler phosphates.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum.

Major Products

The major products formed from these reactions include various phosphates, oxides, and substituted esters, depending on the reaction conditions and reagents used.

Scientific Research Applications

Diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in biological processes and as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on these targets, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Geranyl Diphosphate: Similar in structure but with different counterions.

    Farnesyl Diphosphate: Another related compound with a longer carbon chain.

    Isopentenyl Diphosphate: A simpler compound with a shorter carbon chain.

Uniqueness

Diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)- is unique due to its specific ester group and lithium counterion, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that other similar compounds may not be able to fulfill.

Biological Activity

Diphosphoric acid, mono(3,7-dimethyl-2,6-octadienyl) ester, lithium salt, (E)- is a chemical compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H23O4P
  • Molecular Weight : 262.286 g/mol
  • CAS Number : 82753-90-0

The compound is a derivative of phosphoric acid, specifically designed to enhance biological activity through the incorporation of a geranyl moiety. This structural modification is known to influence its interaction with biological systems.

Mechanisms of Biological Activity

  • Enzyme Interaction :
    • Phosphonic acids and their derivatives often exhibit enzyme inhibition properties. For instance, diphosphonic acids have been studied for their ability to inhibit enzymes involved in bone resorption and metabolism .
    • The presence of the lithium ion may enhance the stability and solubility of the compound in biological systems.
  • Bone Targeting :
    • Research indicates that diphosphonic acids can effectively target bone tissue due to their affinity for hydroxyapatite, a primary component of bone mineral . This property is particularly relevant in treating conditions like osteoporosis and other bone-related disorders.
  • Metal Ion Binding :
    • Modified hydroxyapatite with diphosphonic acids has shown increased binding affinity for divalent metal ions (e.g., Pb(II), Cd(II), Zn(II)) compared to unmodified versions. This suggests potential applications in detoxifying heavy metals from biological systems .

Study 1: Enzymatic Inhibition

A study examined the effectiveness of various diphosphonic acids in inhibiting squalene synthetase, an enzyme crucial for cholesterol biosynthesis. Results showed that certain derivatives exhibited significant inhibitory activity, which could be leveraged for treating hyperlipidemia .

Study 2: Bone Resorption Studies

In a controlled experiment involving immature dogs with induced arthritis, the uptake of technetium-99m diphosphonate was monitored. The findings indicated that diphosphonate uptake correlated positively with blood flow and negatively with red cell volume in bone tissues affected by chronic synovitis. This underscores the potential diagnostic utility of diphosphonic acids in assessing bone health .

Study 3: Hydroxyapatite Modification

Research on hydroxyapatite modified with 1-hydroxyethane-1,1-diphosphonic acid (HEDP) demonstrated enhanced metal ion binding capabilities. The study characterized modified HAP using various spectroscopic techniques and found that higher temperatures during modification led to improved loading efficiency and structural integrity .

Comparative Analysis of Diphosphonic Acids

CompoundBiological ActivityApplications
Diphosphoric acid mono(3,7-dimethyl-2,6-octadienyl) ester lithium saltEnzyme inhibition; Bone targetingOsteoporosis treatment; Heavy metal detoxification
1-Hydroxyethane-1,1-diphosphonic acid (HEDP)Metal ion binding; Bone resorption inhibitionIndustrial water treatment; Bone health diagnostics
Carbonyl diphosphonic acidUnstable oxime formation; Enzymatic interactionsResearch tool in enzymology

Properties

CAS No.

21141-43-5

Molecular Formula

C10H20LiO7P2

Molecular Weight

321.2 g/mol

InChI

InChI=1S/C10H20O7P2.Li/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);/b10-7+;

InChI Key

NYEAVIXZCGHBRD-HCUGZAAXSA-N

Isomeric SMILES

[Li].CC(=CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)C

Canonical SMILES

[Li].CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C

Origin of Product

United States

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